molecular formula C9H15NO2 B1498282 tert-butyl (2R)-2-aminopent-4-ynoate CAS No. 71460-15-6

tert-butyl (2R)-2-aminopent-4-ynoate

Cat. No.: B1498282
CAS No.: 71460-15-6
M. Wt: 169.22 g/mol
InChI Key: SCWSRJDAGCBOBP-SSDOTTSWSA-N
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Description

Tert-butyl (2R)-2-aminopent-4-ynoate is an organic compound that features a tert-butyl ester group attached to a chiral amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-aminopent-4-ynoate typically involves the esterification of the corresponding amino acid derivative. One common method involves the reaction of the amino acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or boron trifluoride diethyl etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters can be achieved using flow microreactor systems. This method allows for efficient and sustainable synthesis by continuously feeding reactants through a microreactor, which enhances reaction rates and yields . The use of flow microreactors also minimizes the risk of handling hazardous reagents and improves overall safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-aminopent-4-ynoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

Tert-butyl (2R)-2-aminopent-4-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-aminopent-4-ynoate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzyme catalysis, receptor binding, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2R)-2-aminopentanoate: Similar structure but lacks the alkyne group.

    Tert-butyl (2R)-2-aminobutanoate: Shorter carbon chain.

    Tert-butyl (2R)-2-aminohexanoate: Longer carbon chain.

Uniqueness

Tert-butyl (2R)-2-aminopent-4-ynoate is unique due to the presence of the alkyne group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and a versatile tool in biological studies .

Properties

IUPAC Name

tert-butyl (2R)-2-aminopent-4-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-5-6-7(10)8(11)12-9(2,3)4/h1,7H,6,10H2,2-4H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWSRJDAGCBOBP-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC#C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC#C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660525
Record name tert-Butyl (2R)-2-aminopent-4-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71460-15-6
Record name tert-Butyl (2R)-2-aminopent-4-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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